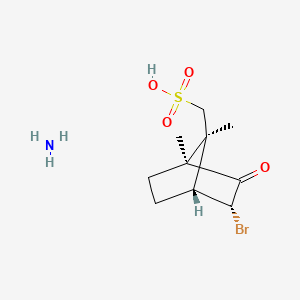

L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt

Description

L(-)-alpha-Bromocamphor-π-sulfonic acid, ammonium salt (CAS: 14575-84-9) is a chiral ammonium salt derived from brominated camphorsulfonic acid. Its molecular structure features a bicyclic camphor skeleton with a bromine substituent at the 3-position and a sulfonic acid group at the 8-position, neutralized by an ammonium counterion . This compound is synthesized via bromination of D-camphor followed by sulfonation with chlorosulfonic acid (ClSO₃H) and subsequent neutralization with ammonium carbonate, yielding an overall synthesis efficiency of ~24.5% .

Properties

Molecular Formula |

C10H18BrNO4S |

|---|---|

Molecular Weight |

328.23 g/mol |

IUPAC Name |

azane;[(1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

InChI |

InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3/t6-,7+,9+,10-;/m0./s1 |

InChI Key |

GFBVBBRNPGPROZ-ORUKMIDOSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]([C@]1(C)CS(=O)(=O)O)[C@H](C2=O)Br.N |

Canonical SMILES |

CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br.N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt typically involves the bromination of camphor followed by sulfonation and subsequent neutralization with ammonium hydroxide. The reaction conditions for each step are as follows:

Bromination: Camphor is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the alpha position.

Sulfonation: The brominated camphor is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.

Neutralization: The resulting sulfonic acid derivative is neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding camphor derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

Substitution: Formation of hydroxyl, cyano, or amino derivatives.

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of camphor derivatives.

Scientific Research Applications

Scientific Research Applications

Chiral Catalysis: This compound is employed as a chiral auxiliary in asymmetric synthesis, which is essential for producing enantiomerically pure compounds, particularly in the pharmaceutical industry . Enantiomerically pure compounds are crucial because the different enantiomers of a chiral molecule can have different biological activities .

Biochemical Studies: It is utilized in studying enzyme mechanisms and interactions, aiding researchers in understanding biological processes and developing new drugs .

Organic Synthesis: As a reagent in organic reactions, it provides a reliable method for synthesizing complex molecules in the chemical industry .

Analytical Chemistry: The compound is used in chromatography as a stationary phase modifier, improving the separation of compounds in complex mixtures .

Material Science: Researchers explore its potential in developing new materials with specific properties, including improved thermal stability and solubility .

Case Studies

- Resolution of Bisisoquinolines: L(-)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt (D-BCSA) has been used in the resolution of racemic bisisoquinolines (BIQs) . For example, racemic BIQ rac-23 was resolved using chiral camphorsulfonic acid (CSA) as a resolving agent . Similarly, rac-BIQ 35 was resolved with D-BCSA to give (S,S)-35 and (R,R)-35, respectively .

Mechanism of Action

The mechanism of action of L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfonic acid group play a crucial role in binding to active sites and modulating the activity of target molecules. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Structural and Stereochemical Variations

a) D- vs. L-Enantiomers

- L(-)-alpha-Bromocamphor-8-sulfonic acid ammonium salt and its D-isomer share identical molecular formulas but exhibit opposite optical activities. Both are employed in chiral separations, but their efficacy depends on the target enantiomer’s configuration. For example, the D-form is synthesized via bromination of D-camphor, while the L-form may require alternative starting materials or resolution techniques .

b) Positional Isomerism

- Camphorsulfonic Acid Sodium Salt (CAS: 34850-66-3) : Features a sulfonic acid group at the 10-position instead of the 8-position. This positional difference reduces its utility in chiral resolution but enhances its role as an acid catalyst in organic synthesis due to increased water solubility .

Counterion Variations

- Ammonium vs. Sodium : Ammonium salts generally exhibit lower hygroscopicity compared to sodium salts, making them preferable for solid-phase applications. However, sodium salts often have superior aqueous solubility .

Functional Group Effects

- Bromine Substitution : The bromine atom in L(-)-alpha-Bromocamphor derivatives enhances steric bulk and electronic effects, critical for selective diastereomer formation. In contrast, 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt (CAS: N/A) leverages fluorine’s electronegativity for applications in fluorescence tagging, demonstrating how halogen choice dictates functionality .

Physical and Chemical Properties

Acidic Behavior

- The ammonium ion in L(-)-alpha-Bromocamphor-8-sulfonic acid ammonium salt contributes to mild acidity in solution, akin to ammonium sulfate , which dissociates into NH₄⁺ and HSO₄⁻, lowering pH . This property is leveraged in chiral resolutions where pH-controlled precipitation is critical .

Q & A

Q. What are the primary applications of L(-)-α-bromocamphor-π-sulfonic acid, ammonium salt in enantiomeric resolution?

This compound is widely utilized as a chiral auxiliary for resolving racemic mixtures of amines via diastereomeric salt formation. The method involves reacting the ammonium salt with the target amine in a polar solvent (e.g., ethanol or water), followed by fractional crystallization. The enantiomeric excess (ee) is determined using polarimetry or chiral HPLC . Key factors include solvent polarity, temperature gradients during crystallization, and stoichiometric ratios, which influence diastereomer solubility and separation efficiency.

Q. How is the purity of L(-)-α-bromocamphor-π-sulfonic acid, ammonium salt validated in synthetic workflows?

Purity is assessed via a combination of techniques:

- Thermogravimetric Analysis (TGA) to confirm water content and thermal stability.

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) to identify impurities.

- Nuclear Magnetic Resonance (NMR) (e.g., , ) to verify structural integrity, particularly the bromocamphor sulfonate moiety.

- Elemental Analysis (C, H, N, S) to ensure stoichiometric consistency .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol-water mixtures (70:30 v/v) are commonly used due to the compound’s moderate solubility in ethanol and low solubility in water. Recrystallization at 4°C enhances crystal yield and purity. For hygroscopic batches, anhydrous acetone or acetonitrile may be substituted to minimize water absorption .

Advanced Research Questions

Q. How can researchers optimize diastereomeric salt formation for high-throughput enantiomeric resolution?

Advanced protocols involve:

- Dynamic Kinetic Resolution (DKR) : Coupling the ammonium salt with a catalytic base (e.g., DBU) to enhance reaction rates and ee values.

- Microfluidic Crystallization : Controlled nucleation in microchannels improves crystal uniformity and reduces solvent waste.

- Machine Learning : Predictive models for solvent selection and crystallization parameters based on historical solubility data (e.g., Hansen solubility parameters) .

Q. What analytical challenges arise when studying the compound’s stability under prolonged storage?

Key issues include:

- Hydrolysis of the Sulfonate Group : Detectable via NMR by monitoring sulfonic acid proton shifts in DO.

- Photodegradation : UV-Vis spectroscopy reveals absorbance changes at 270–300 nm under light exposure. Store samples in amber vials at –20°C to mitigate degradation .

- Contradictory Solubility Data : Cross-validate using differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility .

Q. How does the compound’s chirality influence its interaction with biomolecular targets?

The (1S)-endo,anti configuration enables selective binding to chiral centers in enzymes or receptors. For example, in inhibition studies of cytochrome P450 isoforms, enantiomer-specific interactions alter IC values by 2–3 orders of magnitude. Circular dichroism (CD) spectroscopy and X-ray crystallography are critical for mapping binding modes .

Data Contradiction Analysis

Q. Discrepancies in reported enantiomeric excess (ee) values: How to resolve them?

Variations often stem from:

- Analytical Method Bias : Chiral HPLC columns (e.g., Chiralpak IA vs. IB) may exhibit different selectivity. Validate results with orthogonal methods (e.g., optical rotation vs. NMR chiral shift reagents).

- Crystallization Artifacts : Rapid cooling can trap metastable polymorphs, reducing ee. Use slow cooling (0.5°C/min) and seed crystals for reproducibility .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.